N-(2,4-Difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is a synthetic organic compound belonging to the class of piperazinecarboxamides. [] It is a relatively new compound, with its synthesis and characterization first reported in the scientific literature in 2012. []
This compound has primarily been investigated for its potential as a therapeutic agent, particularly in the field of oncology. [] Its biological activity is primarily attributed to its ability to act as a histone deacetylase (HDAC) inhibitor. []
The molecular structure of N-(2,4-Difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been determined by single-crystal X-ray diffraction studies. [] The analysis reveals a spirocyclic structure with a piperazine ring fused to a chromane moiety. The 2,4-difluorophenyl and 4-fluorobenzyl groups are attached to the piperazine nitrogen atom through a carbamate linkage.
N-(2,4-Difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been identified as a histone deacetylase (HDAC) inhibitor. [] HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation process typically results in the compaction of chromatin, which can lead to the suppression of gene expression.
The primary scientific research application of N-(2,4-Difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been in exploring its potential as an anti-cancer agent. []
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3